molecular formula C12H13F3N2O2 B6431368 N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034282-04-5

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B6431368
CAS RN: 2034282-04-5
M. Wt: 274.24 g/mol
InChI Key: AAKHAYPZOPRBHZ-UHFFFAOYSA-N
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Description

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as NTC, is an important organic compound widely used in scientific research and laboratory experiments. NTC is a cyclic amide, and is a member of the pyridine family, which is composed of six-membered nitrogen-containing rings. It is a colorless, odorless solid that is soluble in most organic solvents. NTC is stable at room temperature and is not easily oxidized in air.

Mechanism of Action

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to modulate the activity of various receptors, such as the serotonin receptor. In addition, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in laboratory experiments is its stability at room temperature and its solubility in most organic solvents. Additionally, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is relatively inexpensive and can be easily synthesized using a variety of methods. However, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is not as soluble in aqueous solutions, which can limit its use in some experiments.

Future Directions

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has many potential future applications in the fields of medicinal chemistry and drug discovery. For example, it could be used as a building block in the synthesis of novel compounds with therapeutic potential. Additionally, its ability to modulate the activity of various receptors could be explored further, as this could lead to the development of new drugs. It could also be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes involved in drug metabolism. Finally, its anti-inflammatory, anti-cancer, and anti-microbial properties could be further explored, as this could lead to the development of new treatments for various diseases.

Synthesis Methods

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the use of a condensation reaction between a carboxylic acid and an amine. The reaction is usually carried out in the presence of an acid catalyst, such as pyridine, and the resulting product is purified by recrystallization. Other synthesis methods include the use of a Grignard reagent, a Wittig reaction, and a Wittig-Horner reaction.

Scientific Research Applications

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is used extensively in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is used as a building block in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is also used as a reagent in the synthesis of various bioactive molecules, such as antibiotics, hormones, and enzyme inhibitors.

properties

IUPAC Name

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)10-4-3-8(6-16-10)11(18)17-9-2-1-5-19-7-9/h3-4,6,9H,1-2,5,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHAYPZOPRBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

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